molecular formula C7H5BrN2 B1521936 7-Bromo-1H-pyrrolo[3,2-C]pyridine CAS No. 902837-42-7

7-Bromo-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1521936
Key on ui cas rn: 902837-42-7
M. Wt: 197.03 g/mol
InChI Key: MVUCSWVQBDCPCY-UHFFFAOYSA-N
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Patent
US09249151B2

Procedure details

Sodium hydride (0.25 g, 6.2 mmol) is added under ice bath cooling to a mixture of 7-bromo-1H-pyrrolo[3,2-c]pyridine (0.8 g, 4.1 mmol) in DMF (10 ml). The mixture is stirred for 30 minutes before methyl iodide (0.25 ml, 4.1 mmol) is added. The mixture is warmed to RT and stirred for 17 h. The mixture is diluted with DCM and extracted with a saturated aqueous sodium hydrogencarbonate solution. The combined organic layers are dried over MgSO4 and concentrated in vacuo. The product is purified by RP HPLC. Yield: 0.61 g (71%). HPLC-MS: tR=0.88 min (METHOD—1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5]2[NH:12][CH:11]=[CH:10][C:6]=2[CH:7]=[N:8][CH:9]=1.[CH3:13]I>CN(C=O)C.C(Cl)Cl>[Br:3][C:4]1[C:5]2[N:12]([CH3:13])[CH:11]=[CH:10][C:6]=2[CH:7]=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC=1C2=C(C=NC1)C=CN2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by RP HPLC

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC=1C2=C(C=NC1)C=CN2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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